molecular formula C9H6FNO B1331208 5-Fluoroindole-3-carboxaldehyde CAS No. 2338-71-8

5-Fluoroindole-3-carboxaldehyde

Cat. No.: B1331208
CAS No.: 2338-71-8
M. Wt: 163.15 g/mol
InChI Key: YUAJKGBLPVLADK-UHFFFAOYSA-N
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Description

5-Fluoroindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6FNO. It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and an aldehyde group at the 3-position. This compound is a yellowish solid and is known for its applications in various chemical processes .

Scientific Research Applications

5-Fluoroindole-3-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential antiviral and anticancer agents.

    Medicine: Research has shown its potential in the development of new pharmaceuticals due to its ability to interact with various biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

5-Fluoroindole-3-carboxaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Personal protective equipment including dust mask type N95 (US), Eyeshields, Gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindole-3-carboxaldehyde typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor. The reaction conditions often include the use of solvents like acetonitrile and a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 5-Chloroindole-3-carboxaldehyde
  • 6-Bromoindole-3-carboxaldehyde
  • Indole-3-carboxaldehyde

Comparison: 5-Fluoroindole-3-carboxaldehyde is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the fluorine derivative often exhibits higher stability and different pharmacokinetic properties. This makes it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

5-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAJKGBLPVLADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293320
Record name 5-Fluoroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-71-8
Record name 2338-71-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88615
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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